![molecular formula C8H12ClNO2 B7760226 1-(4-Hydroxyphenyl)-2-aminoethanol hydrochloride](/img/structure/B7760226.png)
1-(4-Hydroxyphenyl)-2-aminoethanol hydrochloride
Overview
Description
1-(4-Hydroxyphenyl)-2-aminoethanol hydrochloride is a member of phenols.
Scientific Research Applications
Uterine Relaxants
Novel derivatives of 1-(4-hydroxyphenyl)-2-aminoethanol hydrochloride were synthesized and evaluated for uterine relaxant activity. These compounds showed potent activity in vitro and delayed the onset of labor in pregnant rats. They exhibited cAMP-releasing potential and minimal cardiac stimulant potential compared to isoxsuprine hydrochloride (Viswanathan, Kodgule, & Chaudhari, 2005).
Synthesis Methods
A study on the synthesis of DL-1-(3′-Hydroxyphenyl)-2-aminoäthanol-hydrochloride-(2-14C) from copper cyanide-14C demonstrated a method suitable for labeling other 1-aryl-2-aminoethanols in position 2 with 14C, which is valuable in radiopharmaceutical research (Vollmer & Liedtke, 1973).
Vasodepressor Compounds
Research indicated that modifications of 1-(p-hydroxyphenyl)-2-aminoethane, like adding a hydroxyl group to the beta-carbon or a methyl group to the nitrogen, resulted in compounds with vasodepressor action, essential for understanding the pharmacology of sympathomimetic amines (Lands & Rickards, 1947).
Immunosuppressive Activity
A series of 2-substituted 2-aminoethanols, structurally simplified from myriocin, demonstrated significant immunosuppressive activity, valuable for organ transplantation applications (Kiuchi et al., 2000).
Analgesic and Antimicrobial Activities
Certain derivatives of 1-(4-hydroxyphenyl)-2-aminoethanol showed significant analgesic and antimicrobial activities, suggesting potential therapeutic applications (Sahu et al., 2009).
Hydrodechlorination Studies
The compound's reactions in the hydrodechlorination of dichlorobiphenyls were studied, contributing to environmental chemistry research (Gorbunova et al., 2019).
Polymer Modification
1-(4-Hydroxyphenyl)-2-aminoethanol hydrochloride was used in modifying poly vinyl alcohol/acrylic acid hydrogels, indicating its utility in polymer science (Aly & El-Mohdy, 2015).
Morpholine Derivatives
The compound was involved in the design of morpholine derivatives with a range of biological activities, such as analgesic and anti-inflammatory properties (Rekka & Kourounakis, 2010).
properties
IUPAC Name |
[2-hydroxy-2-(4-hydroxyphenyl)ethyl]azanium;chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2.ClH/c9-5-8(11)6-1-3-7(10)4-2-6;/h1-4,8,10-11H,5,9H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMZXCBVHLCWQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C[NH3+])O)O.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Hydroxyphenyl)-2-aminoethanol hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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